molecular formula C7H7N3 B1322410 2,3-Diaminobenzonitrile CAS No. 73629-43-3

2,3-Diaminobenzonitrile

Cat. No. B1322410
CAS RN: 73629-43-3
M. Wt: 133.15 g/mol
InChI Key: YLPNLUJHBADYPT-UHFFFAOYSA-N
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Description

2,3-Diaminobenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties, synthesis, and applications in various chemical reactions are mentioned. For instance, 3,4-diaminobenzonitrile has been studied for its inhibition efficiency against steel corrosion , and 2,3-diaminomaleonitrile (DAMN) has been recognized as a versatile building block in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, 2,3-diaminomaleonitrile has been used to react with diones to produce a range of compounds characterized by X-ray crystallography, NMR spectroscopy, and DFT calculations . Another synthesis approach is the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine to produce 2,3-diaminobutanoic acids . Additionally, the synthesis of [13C6]3,4-diaminobenzoic acid from [13C6]aniline has been described, which includes the preparation of a differentially protected 3,4-diaminobenzonitrile .

Molecular Structure Analysis

The molecular structure of related aminonitrile compounds has been characterized using various techniques. For instance, the crystal structure of a fluorinated α-aminonitrile compound was solved using single-crystal X-ray diffraction data . The equilibrium geometry of these compounds has been obtained and analyzed using DFT-B3LYP/6-311++G(d,p) method, providing insights into their molecular structure .

Chemical Reactions Analysis

The chemical reactivity of aminonitrile compounds has been explored in several studies. The reaction of 2,3-diaminomaleonitrile with diones yielded various cyclic and acyclic compounds . Moreover, the synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole has been developed, demonstrating the potential of these compounds to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminonitrile compounds are crucial for their applications. The inhibition efficiency of 3,4-diaminobenzonitrile against steel corrosion was assessed using electrochemical impedance spectroscopy and potentiodynamic measurements, indicating its potential as a corrosion inhibitor . The vibrational and NMR analyses of fluorinated α-aminonitrile compounds have been performed, comparing calculated spectra with experimental observations to understand their properties .

Scientific Research Applications

2,3-Diaminobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It’s a yellow to brown or gray solid at room temperature . This compound is used in various chemical reactions, but specific applications in scientific research are not well-documented in the sources I have access to.

One example of its use is in the synthesis of other compounds. For instance, it has been used in a reaction with ethyl 3-bromo-2-oxopropanoate . The reaction was carried out in ethanol, and the mixture was left to stir at room temperature overnight . The resulting product was a light orange solid .

Safety And Hazards

2,3-Diaminobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPNLUJHBADYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625758
Record name 2,3-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminobenzonitrile

CAS RN

73629-43-3
Record name 2,3-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Diamino-3-cyanobenzene
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